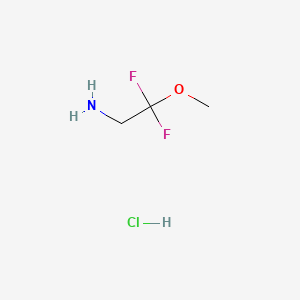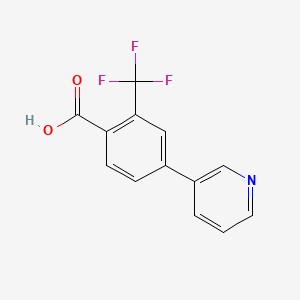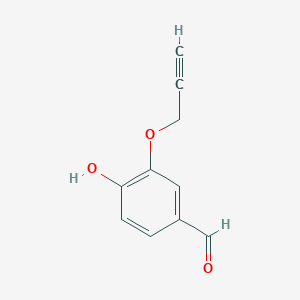
3-Propargyloxy-4-hydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a hydroxyl group, a prop-2-yn-1-yloxy group, and an aldehyde group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde typically involves the etherification of 4-hydroxybenzaldehyde with propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated at reflux for several hours to ensure complete conversion .
Reaction Conditions:
Reactants: 4-hydroxybenzaldehyde, propargyl bromide
Base: Potassium carbonate
Solvent: Acetone
Temperature: Reflux
Duration: 4 hours
Procedure:
- Dissolve 4-hydroxybenzaldehyde and propargyl bromide in acetone.
- Add potassium carbonate to the solution.
- Heat the reaction mixture at reflux for 4 hours with constant stirring.
- After cooling, transfer the reaction mixture to a separating funnel and add distilled water and dichloromethane.
- Extract the product into the organic layer, isolate, and dry over sodium sulfate.
- Remove the solvent under reduced pressure to obtain 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde as a pale orange solid .
Industrial Production Methods
While specific industrial production methods for 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reactants and solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxy-3-(prop-2-yn-1-yloxy)benzoic acid
Reduction: 4-Hydroxy-3-(prop-2-yn-1-yloxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting neurodegenerative diseases.
Materials Science: It is used in the development of functional materials, such as photoactive compounds and chemical probes.
作用机制
The mechanism of action of 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. For instance, when used as a chemical probe, it can form covalent bonds with biological targets upon activation by UV light. The aldehyde group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and potential downstream effects .
相似化合物的比较
4-Hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde can be compared with similar compounds such as:
4-Hydroxybenzaldehyde: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain synthetic applications.
3-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the hydroxyl group, which may affect its reactivity and applications.
Uniqueness: The presence of both the hydroxyl and prop-2-yn-1-yloxy groups in 4-hydroxy-3-(prop-2-yn-1-yloxy)benzaldehyde provides unique reactivity and versatility, making it valuable in various synthetic and research applications.
属性
CAS 编号 |
914095-33-3 |
|---|---|
分子式 |
C10H8O3 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
4-hydroxy-3-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H8O3/c1-2-5-13-10-6-8(7-11)3-4-9(10)12/h1,3-4,6-7,12H,5H2 |
InChI 键 |
NWWYPBGZZVOQIE-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1=C(C=CC(=C1)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)
![Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one](/img/structure/B13466618.png)

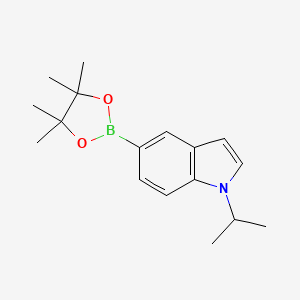
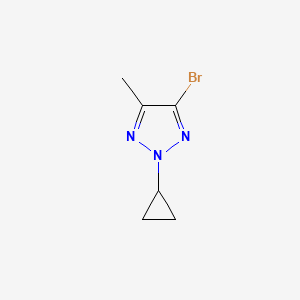
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)
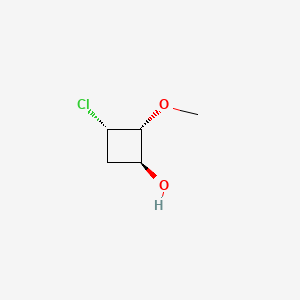
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)

![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)

